
3,3,3-Trifluoro-2-(4-trifluoromethoxy-phenoxy)-propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,3-Trifluoro-2-(4-trifluoromethoxy-phenoxy)-propylamine is a fluorinated organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. The presence of multiple trifluoromethyl groups imparts significant stability and lipophilicity, making it a valuable compound in medicinal chemistry and other applications.
Métodos De Preparación
The synthesis of 3,3,3-Trifluoro-2-(4-trifluoromethoxy-phenoxy)-propylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: This involves the reaction of 4-trifluoromethoxy-phenol with an appropriate halogenated compound to form the phenoxy intermediate.
Introduction of the trifluoromethyl group: The phenoxy intermediate is then reacted with a trifluoromethylating agent to introduce the trifluoromethyl groups.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques.
Análisis De Reacciones Químicas
3,3,3-Trifluoro-2-(4-trifluoromethoxy-phenoxy)-propylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced with other functional groups using appropriate reagents.
Common reagents used in these reactions include halogenating agents, trifluoromethylating agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,3,3-Trifluoro-2-(4-trifluoromethoxy-phenoxy)-propylamine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a scaffold for designing drugs targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its stability and lipophilicity.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for various chemical products.
Mecanismo De Acción
The mechanism of action of 3,3,3-Trifluoro-2-(4-trifluoromethoxy-phenoxy)-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance its binding affinity and stability, allowing it to effectively modulate the activity of these targets. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Compared to other similar compounds, 3,3,3-Trifluoro-2-(4-trifluoromethoxy-phenoxy)-propylamine stands out due to its multiple trifluoromethyl groups, which impart unique properties such as increased stability and lipophilicity. Similar compounds include:
3,3,3-Trifluoro-2-(4-methoxy-phenoxy)-propylamine: Lacks the trifluoromethoxy group, resulting in different chemical properties.
2-(4-Trifluoromethoxy-phenoxy)-propylamine: Lacks the trifluoromethyl groups on the propylamine chain, affecting its stability and reactivity.
These comparisons highlight the unique features of this compound, making it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C10H9F6NO2 |
|---|---|
Peso molecular |
289.17 g/mol |
Nombre IUPAC |
3,3,3-trifluoro-2-[4-(trifluoromethoxy)phenoxy]propan-1-amine |
InChI |
InChI=1S/C10H9F6NO2/c11-9(12,13)8(5-17)18-6-1-3-7(4-2-6)19-10(14,15)16/h1-4,8H,5,17H2 |
Clave InChI |
FENBHCVKIQAECB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OC(CN)C(F)(F)F)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


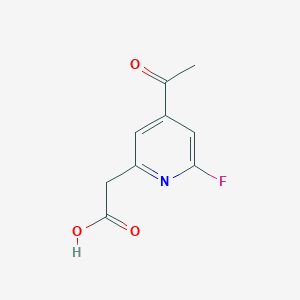
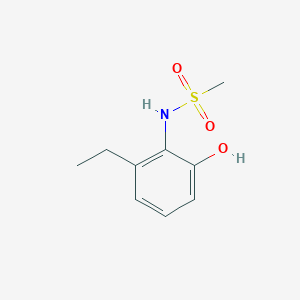
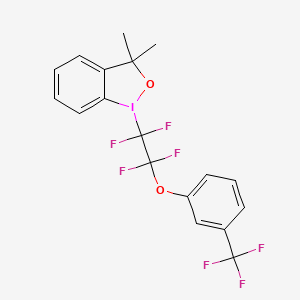
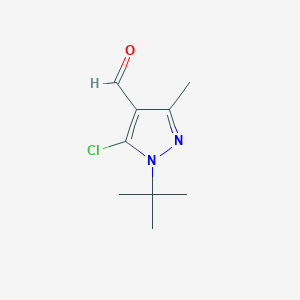


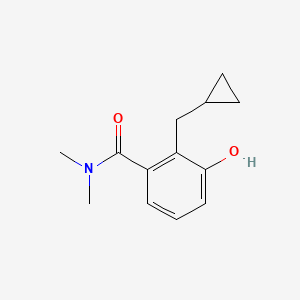

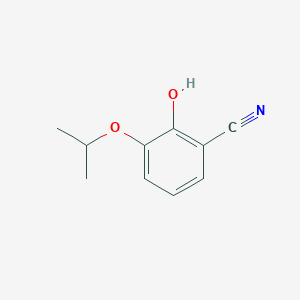
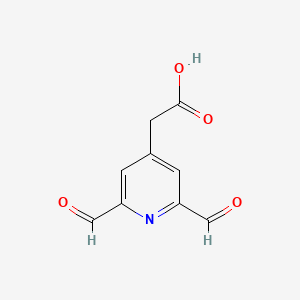

![2,2'-(Propane-2,2-diyl)bis(5-fluorobenzo[d]oxazole)](/img/structure/B14850864.png)
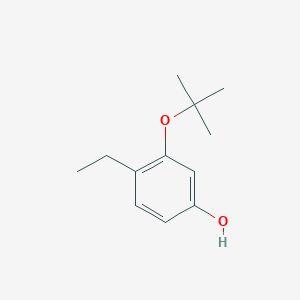
![5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one](/img/structure/B14850888.png)
